tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate

Description

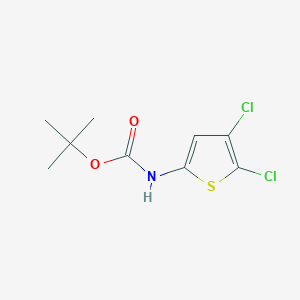

tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate is a halogenated thiophene derivative with a carbamate-protected amine group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic transformations . The 4,5-dichlorothiophene core contributes to electronic and steric effects, influencing reactivity and binding properties in downstream applications.

Properties

Molecular Formula |

C9H11Cl2NO2S |

|---|---|

Molecular Weight |

268.16 g/mol |

IUPAC Name |

tert-butyl N-(4,5-dichlorothiophen-2-yl)carbamate |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-6-4-5(10)7(11)15-6/h4H,1-3H3,(H,12,13) |

InChI Key |

ATGUIASESHRJNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(S1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate typically involves the reaction of 4,5-dichlorothiophen-2-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include substituted thiophenes.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include amines.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of carbamate derivatives, including those similar to tert-butyl (4,5-dichlorothiophen-2-yl)carbamate. For instance, a study on related compounds showed promising anti-inflammatory activity when evaluated using the carrageenan-induced paw edema model in rats. The compounds exhibited significant inhibition rates compared to standard drugs like indomethacin .

Inhibition of Enzymatic Activity

In silico docking studies have indicated that derivatives of this compound may effectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry Applications

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For example, it can be utilized in the preparation of anticoagulants like Edoxaban, which is a direct factor Xa inhibitor used for preventing blood clots. The compound's role as a precursor highlights its significance in drug development pipelines .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Key Observations:

Electrophilic Reactivity : The dichlorothiophene derivative exhibits higher electrophilicity compared to methoxycyclohexyl or pyran-based analogs due to electron-withdrawing Cl substituents. This property is critical in nucleophilic aromatic substitution reactions.

Steric Effects : Compound 298, with its methoxycyclohexyl and pyrimidine groups, demonstrates significantly greater steric hindrance, which may limit its utility in tight-binding enzymatic pockets but enhance selectivity in certain contexts.

Solubility : The pyran-containing analog (263) shows improved aqueous solubility compared to the dichlorothiophene derivative, attributed to the oxygen-rich tetrahydro-2H-pyran ring.

Biological Activity

tert-Butyl (4,5-dichlorothiophen-2-yl)carbamate is a chemical compound that has garnered attention in recent research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₃Cl₂N O₂S

- Molecular Weight : 263.19 g/mol

Key Properties

| Property | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 1.05 |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may interact with various biological targets. Its activity is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against Gram-positive bacteria, including resistant strains .

Therapeutic Applications

The compound is being investigated for several therapeutic applications:

- Neuroprotection : By inhibiting amyloid-beta aggregation, it may help in the treatment of Alzheimer's disease .

- Antimicrobial Agents : Its potential as an antibacterial agent opens avenues for treating infections caused by resistant bacteria .

Case Studies and Research Findings

- Neuroprotective Effects :

- Antimicrobial Activity :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.